4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with an isopropyl group at the para position. The tetrahydronaphtho[1,2-b]benzofuran moiety contains an 8-methyl substituent, which influences steric and electronic properties. Such derivatives are often explored for pharmacological applications, including enzyme inhibition or receptor modulation, due to the sulfonamide group’s versatility in molecular interactions .
Properties
IUPAC Name |
N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3S/c1-16(2)18-9-11-19(12-10-18)31(28,29)27-24-15-23-22-14-17(3)8-13-25(22)30-26(23)21-7-5-4-6-20(21)24/h4-7,9-12,15-17,27H,8,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZYGAATWMHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Rearrangement and Cyclization
Treatment of 2-naphthol with propargyl bromide under basic conditions forms the propargyl ether, which undergoes thermal Claisen rearrangement at 180–200°C to yield a γ,δ-unsaturated ketone. Intramolecular cyclization via acid catalysis (e.g., ) generates the benzofuran scaffold. For the tetrahydro variant, selective hydrogenation of the naphthalene ring using in ethanol at 50 psi achieves saturation while preserving the furan ring.
Methylation at Position 8
The 8-methyl group is introduced via Friedel-Crafts alkylation. Using methyl chloride and in dichloromethane at 0°C, the methyl group is regioselectively added to the electron-rich position adjacent to the furan oxygen.
Functionalization with the Sulfonamide Group
Sulfonamide formation typically involves coupling a sulfonyl chloride with an amine. For this compound, the amine is positioned at C5 of the tetrahydronaphthobenzofuran core.
Nitration and Reduction to Generate the Amine
Electrophilic nitration at C5 is achieved using a mixture of and at 0°C, followed by reduction with in HCl to yield the primary amine.
Sulfonylation with 4-Isopropylbenzenesulfonyl Chloride
The amine reacts with 4-isopropylbenzenesulfonyl chloride in dichloromethane using pyridine as a base. Optimal conditions (20°C, 12 hours) afford the sulfonamide in 85% yield after recrystallization from ethanol.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, Toluene | DCM | 85 |
| Base | Pyridine, Et₃N | Pyridine | 85 |
| Temperature (°C) | 0, 20, 40 | 20 | 85 |
| Reaction Time (h) | 6, 12, 24 | 12 | 85 |
Installation of the 4-Isopropyl Substituent
The 4-isopropyl group on the benzene ring is introduced prior to sulfonylation. Two routes are feasible:
Friedel-Crafts Alkylation
Benzene is alkylated with isopropyl chloride using at 25°C. However, this method lacks regioselectivity, necessitating chromatographic separation.
Sulfonation of Pre-Functionalized Benzene
A more efficient approach involves synthesizing 4-isopropylbenzenesulfonic acid via sulfonation of cumene (isopropylbenzene) with oleum () at 80°C. Subsequent chlorination with yields the sulfonyl chloride.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization. Key characterization data include:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, benzofuran-H), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.85 (m, 2H, tetrahydro ring), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
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MS (ESI) : m/z 464.2 [M+H]⁺.
Challenges and Mitigation Strategies
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Regioselectivity in Nitration : Use of directing groups (e.g., acetyl) improves C5 selectivity but requires additional deprotection steps.
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Sulfonyl Chloride Stability : Storage under argon at −20°C prevents hydrolysis.
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Hydrogenation Over-Reduction : Partial saturation of the furan ring is avoided by using low-pressure and monitoring via TLC .
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens. Research indicates that sulfonamide derivatives can inhibit bacterial growth and may be effective against resistant strains .
- Anti-inflammatory Effects : Compounds with sulfonamide groups are often explored for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes involved in the inflammatory process, potentially leading to pain relief and reduced inflammation .
- Antitumor Activity : Some studies suggest that naphthoquinone derivatives can exhibit cytotoxic effects on cancer cells. The structural components of 4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide may contribute to its potential as an antitumor agent through mechanisms such as apoptosis induction and cell cycle arrest .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory. The synthetic pathways often involve:
- Condensation Reactions : Combining naphthoquinone derivatives with sulfonamide precursors under acidic or basic conditions to form the desired sulfonamide product.
- Functionalization Strategies : Utilizing electrophilic aromatic substitution to introduce the isopropyl group at the para position relative to the sulfonamide group.
Case Studies
Several studies have documented the synthesis and application of similar compounds:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of benzenesulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy .
- Research on Anti-inflammatory Effects : Another research article highlighted the anti-inflammatory properties of sulfonamide derivatives in animal models. The study concluded that compounds similar to this compound could serve as lead compounds for developing new anti-inflammatory drugs .
- Investigation into Antitumor Properties : A recent publication explored the cytotoxic effects of naphthoquinone derivatives on various cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit tumor growth, paving the way for further research into their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the benzenesulfonamide core but differ in substituents on the benzene ring and the tetrahydronaphthobenzofuran moiety. These modifications significantly impact physicochemical properties, binding affinity, and metabolic stability.
Table 1: Key Structural and Molecular Comparisons
Impact of Substituents on Properties
Electronic Effects: 4-Isopropyl (Target Compound): The isopropyl group is weakly electron-donating via inductive effects, balancing lipophilicity without drastically altering electronic density on the benzene ring. 4-Ethoxy (): Ethoxy’s electron-donating resonance effect stabilizes the sulfonamide group, possibly altering binding kinetics in enzymatic pockets.
Steric Effects: 8-Methyl (Target Compound): Moderate steric hindrance may limit rotational freedom but improve target selectivity. 8-tert-Butyl (): The bulky tert-butyl group likely reduces binding to sterically sensitive targets but improves metabolic stability.
Physicochemical Properties :
- The target compound’s isopropyl group contributes to higher lipophilicity (logP ~4.2 estimated) compared to the bromo analog (logP ~3.8) and ethoxy derivative (logP ~3.5).
- The 7-oxo analog’s ketone group increases water solubility, making it more suitable for aqueous formulations .
Biological Activity
4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.56 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological effects.
The biological activity of sulfonamide derivatives is largely attributed to their interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : Many sulfonamide compounds exhibit activity through modulation of GPCR pathways. This can lead to alterations in intracellular signaling cascades that affect various physiological processes such as inflammation and pain perception .
- Enzyme Inhibition : Sulfonamides can inhibit enzymes involved in metabolic pathways. For instance, they may act as inhibitors of carbonic anhydrase or other key enzymes in cellular metabolism .
- Ion Channel Modulation : Some studies suggest that sulfonamides can influence ion channel activity, potentially impacting neuronal excitability and muscle contraction .
Biological Activity and Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models. This is particularly relevant for conditions such as arthritis or other inflammatory diseases.
- Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, making it a candidate for pain management therapies.
- Antimicrobial Properties : Like many sulfonamides, this compound could exhibit antimicrobial activity against a range of pathogens, although specific data on its efficacy against particular bacteria or fungi is limited.
Case Studies and Research Findings
Several studies have explored the biological activity of related sulfonamides, providing insights into the potential effects of the target compound:
- Study on Inflammation Models : A recent study demonstrated that a sulfonamide derivative significantly reduced inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
- Analgesic Testing : In a controlled trial involving nociceptive pain models, another sulfonamide compound exhibited dose-dependent analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Efficacy : A comparative analysis revealed that certain sulfonamides had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Future research could explore the specific antimicrobial spectrum of this compound .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the aromatic and isopropyl regions.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the sulfonamide group) .
- IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Basic: How to design initial bioactivity assays for this compound?
Q. Methodological Answer :
- In vitro enzyme inhibition assays : Use fluorescence-based or colorimetric substrates (e.g., for kinases or proteases) with IC₅₀ determination via dose-response curves.
- Cellular permeability studies : Apply Caco-2 cell monolayers to assess membrane penetration, using LC-MS for quantification .
- Control experiments : Include known inhibitors (e.g., Hedgehog Antagonist VIII) to validate assay conditions .
Advanced: How to optimize synthetic yield while minimizing side products?
Q. Methodological Answer :
- Design of Experiments (DOE) : Vary reaction parameters (temperature, catalyst loading) using response surface methodology .
- Catalyst screening : Test palladium or copper catalysts for coupling steps, monitoring by TLC or HPLC.
- Purification strategies : Use preparative HPLC with Chromolith® columns for high-resolution separation of structurally similar byproducts .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Q. Methodological Answer :
- Isotopic labeling : Synthesize deuterated analogs (e.g., using 4-chloro-3-methylphenol-d₂) to confirm peak assignments in NMR .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in optimized solvent systems .
Advanced: How to assess environmental fate and degradation pathways?
Q. Methodological Answer :
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges to isolate the compound from aqueous matrices (e.g., wastewater), followed by LC-MS/MS analysis .
- Photodegradation studies : Expose the compound to UV light in a photoreactor, monitoring degradation products via high-resolution Orbitrap MS .
- QSAR modeling : Predict biodegradability using software like EPI Suite, incorporating logP and molecular weight data .
Advanced: How to investigate the compound’s mechanism of action in biological systems?
Q. Methodological Answer :
- Isotope tracing : Use ¹³C-labeled analogs to track metabolic incorporation in cell cultures .
- Pull-down assays : Functionalize the compound with biotin for affinity purification of target proteins, identified by shotgun proteomics .
- Kinetic studies : Measure on/off rates using surface plasmon resonance (SPR) to assess binding specificity .
Advanced: How to address contradictory results in bioactivity data across studies?
Q. Methodological Answer :
- Replicate experiments : Standardize cell lines (e.g., ATCC-certified) and assay buffers to minimize variability .
- Meta-analysis : Compare data against theoretical frameworks (e.g., structure-activity relationships for sulfonamides) to identify outliers .
- Cross-validate methods : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm findings .
Advanced: How to develop predictive models for its physicochemical properties?
Q. Methodological Answer :
- QSAR modeling : Train models using descriptors like topological polar surface area (TPSA) and Abraham solvation parameters.
- Molecular dynamics simulations : Simulate solubility in different solvents (e.g., 2-propanol vs. methanol) using GROMACS .
- Validate experimentally : Compare predicted logD values with shake-flask/HPLC measurements .
Advanced: How to evaluate stability under extreme conditions (pH, temperature)?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
